![molecular formula C15H15FN2 B11711582 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole](/img/structure/B11711582.png)
2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole
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Overview
Description
2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a heterocyclic aromatic compound that features a benzimidazole core substituted with a 4-fluorophenyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole typically involves the condensation of 4-fluoroaniline with 1,3-dimethyl-2,3-dihydro-1H-benzimidazole-2-thione under acidic conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Fluoroamphetamine: A psychoactive compound with a similar fluorophenyl group.
2-(4-fluorophenyl)-6-methyl-3-(pyridin-3-yl)-1H-indole: Another compound with a fluorophenyl group, used in different research contexts.
Uniqueness
2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is unique due to its specific substitution pattern on the benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Biological Activity
The compound 2-(4-fluorophenyl)-1,3-dimethyl-2,3-dihydro-1H-benzimidazole is a member of the benzimidazole family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a fluorophenyl group and two methyl groups. This structural configuration is significant as it influences the compound's interaction with biological targets.
Table 1: Chemical Structure of this compound
Component | Structure |
---|---|
Benzimidazole Core | Benzimidazole |
4-Fluorophenyl | Fluorophenyl |
Methyl Groups | -CH₃ (two positions) |
Anticancer Properties
Recent studies have indicated that benzimidazole derivatives exhibit anticancer activity . For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.
Case Study: Anti-Cancer Activity
- Cell Line Tested : MCF-7 (breast cancer)
- IC₅₀ Value : 25.72 ± 3.95 μM
- Mechanism : Induction of apoptosis through modulation of Bcl-2 family proteins.
GABA-A Receptor Modulation
The compound has been explored for its potential as a positive allosteric modulator (PAM) of the GABA-A receptor. This receptor plays a critical role in mediating inhibitory neurotransmission in the brain.
Research Findings
- Binding Affinity : Structural modifications have been shown to enhance binding affinity to the α1β2γ2 interface of GABA-A receptors.
- Metabolic Stability : Studies using human liver microsomes indicated that certain derivatives maintain higher metabolic stability compared to traditional drugs like alpidem, suggesting lower hepatotoxicity risks.
Antimicrobial Activity
The compound's antimicrobial efficacy has also been assessed, particularly against methicillin-resistant Staphylococcus aureus (MRSA). While direct antibacterial activity was not observed, it demonstrated significant inhibition of virulence factors in MRSA.
Key Findings
- Virulence Factor Regulation : Downregulation of genes such as agrA and codY was noted at sub-lethal concentrations.
- In Vivo Studies : Efficacy was confirmed using Caenorhabditis elegans models infected with MRSA.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Modifications at various positions on the benzimidazole ring can significantly affect potency and selectivity.
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Fluorine Substitution | Increased binding affinity to GABA-A receptors |
Methyl Group Position | Enhanced anticancer properties |
Aromatic Ring Modifications | Improved metabolic stability |
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-dimethyl-2H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2/c1-17-13-5-3-4-6-14(13)18(2)15(17)11-7-9-12(16)10-8-11/h3-10,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKQPUBZPREEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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